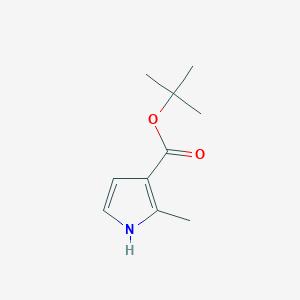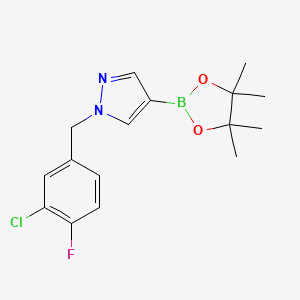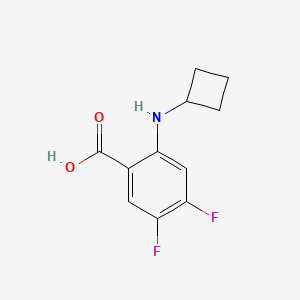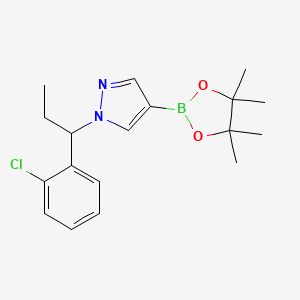
TCN 237 dihydrochloride
説明
TCN 237 dihydrochloride is a highly potent NR2B-selective NMDA receptor antagonist . It blocks NR2B-mediated calcium influx in Ltk cells . It is selective for the NR2B subunit over α1-adrenergic receptors and hERG channels .
Molecular Structure Analysis
The molecular formula of TCN 237 dihydrochloride is C20H22FN3O.2HCl . The molecular weight is 412.33 .Chemical Reactions Analysis
TCN 237 dihydrochloride is a potent antagonist, and its primary chemical reaction involves blocking the NR2B-mediated calcium influx in cells .Physical And Chemical Properties Analysis
TCN 237 dihydrochloride has a molecular weight of 412.33 and a molecular formula of C20H22FN3O.2HCl . It is soluble in water at 25°C to a concentration of 41.23 mg/mL .科学的研究の応用
Neuroscience Research
TCN 237 dihydrochloride is primarily used in neuroscience research due to its ability to selectively block GluN2B-mediated calcium influx in cells . This property makes it a valuable tool for studying synaptic plasticity, memory formation, and neurodegenerative diseases where NMDA receptors play a crucial role.
Pharmacological Studies
In pharmacology, TCN 237 dihydrochloride’s selective antagonism of the GluN2B subunit over α1-adrenergic receptors and hERG channels is of interest . It helps in understanding the drug-receptor interactions and the development of new therapeutic agents targeting NMDA receptors without affecting cardiovascular functions.
Biochemical Research
Biochemists utilize TCN 237 dihydrochloride to study intracellular signaling pathways influenced by calcium influx through NMDA receptors . It aids in deciphering the biochemical cascades involved in cell survival, apoptosis, and other cellular functions.
Medical Research
In medicine, TCN 237 dihydrochloride has shown efficacy in preclinical models of pain, such as the rat carrageenan-induced mechanical hyperalgesia assay . It provides insights into pain management and the potential development of analgesics that target the NMDA receptor subtypes.
Toxicology
TCN 237 dihydrochloride is used in toxicological studies to assess the safety profile of NMDA receptor antagonists and understand their adverse effects on biological systems . It serves as a reference compound for evaluating neurotoxicity in experimental settings.
Analytical Chemistry
Analytical chemists may use TCN 237 dihydrochloride as a standard in the development of assays for detecting NMDA receptor antagonists . Its high purity and specificity make it suitable for use in chromatography and mass spectrometry techniques.
Chemical Engineering
In chemical engineering, TCN 237 dihydrochloride can be studied for its physicochemical properties and stability under various conditions . This research can inform the design of storage and handling protocols for sensitive biochemical reagents.
Materials Science
Although not a traditional application, TCN 237 dihydrochloride’s interactions with other materials could be explored in materials science to develop novel composites or coatings that respond to neural activity or are used in controlled drug release .
作用機序
Target of Action
TCN 237 dihydrochloride primarily targets the GluN2B (formerly NR2B) subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function.
Mode of Action
TCN 237 dihydrochloride acts as a highly potent antagonist for the GluN2B subunit of the NMDA receptor . It selectively blocks the GluN2B-mediated calcium influx in cells . This means that it prevents the flow of calcium ions into the cell through channels that are opened by the activation of the GluN2B subunit of the NMDA receptor.
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The blockade of the GluN2B-mediated calcium influx by TCN 237 dihydrochloride can lead to a decrease in the activity of the NMDA receptor . This can result in changes in synaptic plasticity and memory function. Additionally, it has been shown to display efficacy in the rat carrageenan-induced mechanical hyperalgesia assay , suggesting potential analgesic effects.
Safety and Hazards
When handling TCN 237 dihydrochloride, it’s important to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUWGWCFJMDMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




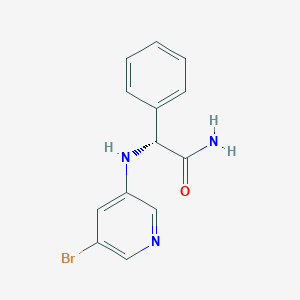
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)
![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)

